molecular formula C10H11BrO2 B117885 Ethyl 3-bromo-4-methylbenzoate CAS No. 147962-81-0

Ethyl 3-bromo-4-methylbenzoate

Cat. No. B117885
M. Wt: 243.1 g/mol
InChI Key: ILZQYNXOOLMOGA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methylbenzoate is a chemical compound with the CAS Number: 147962-81-0 . It has a molecular weight of 243.1 and its IUPAC name is ethyl 3-bromo-4-methylbenzoate . It is stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular formula of Ethyl 3-bromo-4-methylbenzoate is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 . The compound has a molar refractivity of 55.2±0.3 cm^3 .


Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-methylbenzoate has a molecular weight of 243.10 g/mol . It has a density of 1.4±0.1 g/cm^3, a boiling point of 302.6±22.0 °C at 760 mmHg, and a flash point of 136.8±22.3 °C . The compound has a molar volume of 176.3±3.0 cm^3 .

Scientific Research Applications

  • Pharmacologically Active Derivatives : Ethyl 3-bromo-4-methylbenzoate has been used to synthesize pharmacologically active derivatives. For instance, Chapman et al. (1971) studied the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into its 3-methylbenzo[b]thiophen derivatives, including 4-bromo-, 5-bromo-, and 4,5-dibromo-derivatives, which were subjected to further pharmacological evaluation (Chapman, Clarke, Gore, & Sharma, 1971).

  • Synthesis of Triazoloquinoline Derivatives : The compound is also instrumental in synthesizing complex organic structures. For example, Pokhodylo and Obushak (2019) reported using ethyl 3-bromo-4-methylbenzoate in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a [1,2,3]Triazolo[1,5-a]quinoline derivative (Pokhodylo & Obushak, 2019).

  • Key Intermediate in Drug Synthesis : This chemical has been identified as a key intermediate in synthesizing specific pharmaceuticals. Salman et al. (2002) described its role in synthesizing an important intermediate for repaglinide, an oral hypoglycemic agent (Salman, Babu, Ray, Biswas, & Kumar, 2002).

  • Catalyst-free P-C Coupling Reactions : It plays a role in catalyst-free phosphorus-carbon coupling reactions. Jablonkai and Keglevich (2015) showed how halobenzoic acids, including 4-bromobenzoic acid, underwent P–C coupling reactions with diarylphosphine oxides without any catalyst (Jablonkai & Keglevich, 2015).

Safety And Hazards

Ethyl 3-bromo-4-methylbenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .

properties

IUPAC Name

ethyl 3-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZQYNXOOLMOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565862
Record name Ethyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-methylbenzoate

CAS RN

147962-81-0
Record name Ethyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
EL Elliott, CR Ray, S Kraft, JR Atkins… - The Journal of Organic …, 2006 - ACS Publications
… When the Pd(I) dimer precatalyst was first combined with ethyl 3-bromo-4-methylbenzoate and allowed to equilibrate for 11.5 h before addition of other reaction components, there was …
Number of citations: 60 pubs.acs.org
SR Kasibhatla, BC Bookser, G Probst… - Journal of medicinal …, 2000 - ACS Publications
… A mixture of ethyl 3-bromo-4-methylbenzoate (24a) (12.0 g, 49.37 mmol), N-bromosuccinamide (8.2 g, 46.0 mmol) and a catalytic amount of benzoyl peroxide (100 mg) in 150 mL of CCl …
Number of citations: 31 pubs.acs.org
K Kubota, H Kurebayashi, H Miyachi, M Tobe… - Bioorganic & medicinal …, 2011 - Elsevier
… /hexane) to get ethyl 3-bromo-4-methylbenzoate as a pale brown oil (8.4 g, 78% yield). … A mixture of ethyl 3-bromo-4-methylbenzoate (8.4 g, 35 mmol), N-bromosuccinimide (6.2 g, 35 …
Number of citations: 43 www.sciencedirect.com
AM Gilbert, TJ Katz, WE Geiger… - Journal of the …, 1993 - ACS Publications
The optically active helical bis-cobaltocenium salt 6 is synthesized, as are two relatedmonocobaltocenium salts, 29 and 30. The structure of 6 is analyzed by X-ray diffraction, which …
Number of citations: 86 pubs.acs.org
B Jin - 2020 - search.proquest.com
Traditional Sonogashira coupling reactions require high loadings of both palladium (II) and copper (I) catalysts. A copper-free, ppm palladium approach was discovered by using a …
Number of citations: 3 search.proquest.com
EL Elliott - 2008 - search.proquest.com
… When the Pd(I) dimer pre-catalyst was first combined with ethyl 3-bromo-4-methylbenzoate and allowed to equilibrate for 1 1.5 h before addition of other reaction components there was …
Number of citations: 0 search.proquest.com
CN Kona, R Oku, S Nakamura, M Miura, K Hirano… - Chem, 2023 - cell.com
Haloarenes have been an important class of chemicals in the modern organic chemistry field because the halide functionality offers numerous possible transformations. Classical …
Number of citations: 2 www.cell.com

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